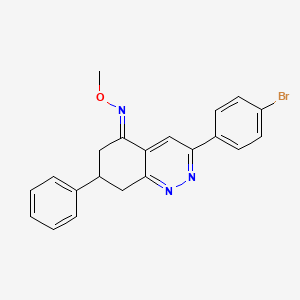

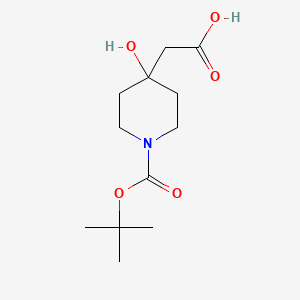

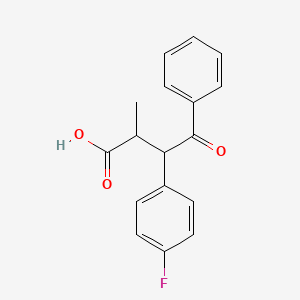

![molecular formula C12H11N5OS B2915494 N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide CAS No. 1448134-56-2](/img/structure/B2915494.png)

N-((1H-benzo[d]imidazol-2-yl)methyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

- Cyclocondensation : The compound is synthesized via cyclocondensation between substituted aromatic aldehydes and o-phenylene diamine . ZnO-NPs serve as the catalyst, leading to higher yields, shorter reaction times, and recyclability .

3.

Molecular Structure Analysis

- Spectroscopic Techniques : Techniques such as IR, UV-visible, 1H-NMR, and 13C-NMR are used to characterize its structure .

4.

Chemical Reactions Analysis

Applications De Recherche Scientifique

Synthesis and Biological Activity

Research into similar heterocyclic compounds has explored their synthesis and potential biological activities. For instance, compounds with imidazo[1,2-a]pyridine and thiadiazole structures have been investigated for their antiulcer properties, demonstrating various levels of cytoprotective activity in ethanol and HCl-induced ulcer models (Starrett et al., 1989). Although these compounds did not exhibit significant antisecretory activity, their cytoprotective effects highlight the therapeutic potential of heterocyclic compounds in gastrointestinal research.

Supramolecular Gelators

The role of methyl functionality and non-covalent interactions in gelation behavior has been studied in N-(thiazol-2-yl)benzamide derivatives (Yadav & Ballabh, 2020). This research underscores the importance of structural modifications in heterocyclic compounds for developing materials with specific physical properties, such as supramolecular gels, which have applications in drug delivery and material science.

Anticancer Activity

The synthesis and evaluation of anticancer properties in heterocyclic compounds have been a significant area of interest. A study on Schiff’s bases containing thiadiazole and benzamide groups demonstrated promising in vitro anticancer activity against several human cancer cell lines, suggesting that modifications to the thiadiazole structure can yield potent anticancer agents (Tiwari et al., 2017).

Antimicrobial and Antioxidant Agents

Research has also focused on the antimicrobial and antioxidant activities of heterocyclic compounds. For example, new derivatives of 1,3,4-thiadiazole and oxadiazole on cyclic imides have been synthesized and evaluated for their antioxidant potential, contributing to the development of new therapeutic agents with antioxidative properties (Al-Haidari & Al-Tamimi, 2021).

Mécanisme D'action

Target of Action

It is known that imidazole-containing compounds, such as this one, often interact with various biological targets, including dna .

Mode of Action

It is known that imidazole-containing compounds can bind to dna grooves and have peroxide-mediated dna-cleavage properties . This interaction can lead to significant cytotoxic activities .

Biochemical Pathways

Imidazole-containing compounds are known to have a broad range of chemical and biological properties, and they show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Pharmacokinetics

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its absorption and distribution in the body.

Result of Action

It is known that imidazole-containing compounds can have high cytotoxic activities , which suggests that they may cause cell death or inhibit cell proliferation.

Propriétés

IUPAC Name |

N-(1H-benzimidazol-2-ylmethyl)-3-methyl-1,2,4-thiadiazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N5OS/c1-7-14-12(19-17-7)11(18)13-6-10-15-8-4-2-3-5-9(8)16-10/h2-5H,6H2,1H3,(H,13,18)(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRWRZKWQXHUFAN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NSC(=N1)C(=O)NCC2=NC3=CC=CC=C3N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.32 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

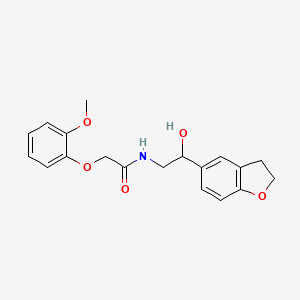

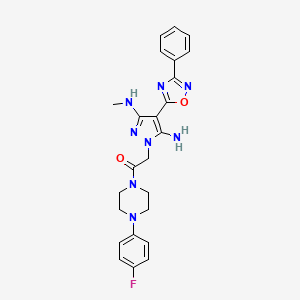

![3-Bromo-2-(4-methoxyphenyl)-8-methylimidazo[1,2-a]pyridine](/img/structure/B2915418.png)

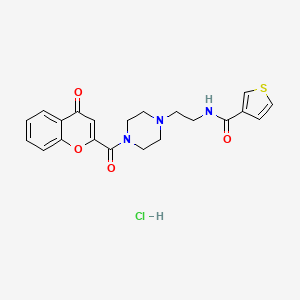

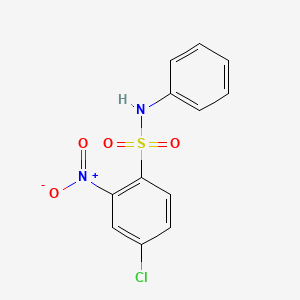

![1-(2-methoxyphenyl)-3-(m-tolyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2915420.png)

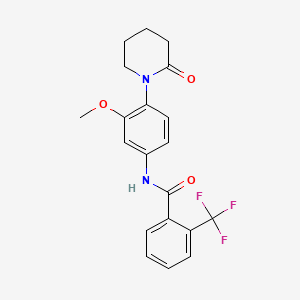

![2-(3-(isopropylsulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2915423.png)

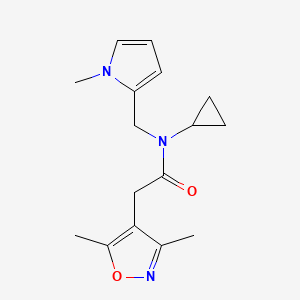

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(2,4-difluorophenyl)acetamide](/img/structure/B2915430.png)